(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid
Description
(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c21-16-6-4-5-14(11-16)20-15(12-22-18(25)9-10-19(26)27)13-24(23-20)17-7-2-1-3-8-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCNZJMCKXNABM-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the bromophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the enone moiety through aldol condensation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl and phenyl groups allow it to bind to hydrophobic pockets in proteins, while the enone moiety can participate in Michael addition reactions with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic substitution patterns.
Cresol: A simpler aromatic compound with hydroxyl substitution.
Uniqueness
(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is unique due to its combination of a pyrazole ring with bromophenyl and phenyl substitutions, along with an enone moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a versatile compound in scientific research.
Biological Activity
(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications.
Chemical Structure and Properties
The molecular formula of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is C20H16BrN3O3, with a molecular weight of 426.27 g/mol. The compound's structure can be broken down into key functional groups that contribute to its biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds containing pyrazole rings exhibit diverse pharmacological effects. The specific biological activities of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS), which analyzes structural features to forecast potential therapeutic effects.
Potential Biological Activities
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
- Anti-inflammatory Properties : Pyrazole derivatives are often associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antibacterial Activity : Some studies have indicated that pyrazole compounds possess antibacterial properties against Gram-positive bacteria, suggesting potential as antibiotic adjuvants .
The synthesis of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves multiple steps requiring careful optimization to ensure high yields and purity. Interaction studies using techniques such as molecular docking are essential for elucidating the mechanism of action and optimizing the therapeutic profile of this compound.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds structurally similar to (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenylpyrazole | Pyrazole ring, phenyl group | Insecticidal |
| Brominated phenolic | Bromine substituent on phenol | Antimicrobial |
| Carbamate derivative | Carbamate functional group | Neurotoxic |
Case Studies
A study focused on pyrazole derivatives demonstrated significant cytotoxicity in various cancer cell lines with IC50 values indicating potent activity against MCF-7 and SiHa cells . Another investigation highlighted the antibacterial efficacy of pyrazole compounds against clinical strains of Gram-positive bacteria, reinforcing their potential as therapeutic agents .
Q & A
Basic Questions
Q. What synthetic strategies are employed for preparing (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions .
Bromophenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-bromophenyl group .
Carbamoylation : Reaction of the pyrazole-methyl intermediate with activated carbonyl reagents (e.g., carbonyldiimidazole) to form the carbamoyl linkage .
Prop-2-enoic acid coupling : Wittig or Horner-Wadsworth-Emmons reactions to introduce the α,β-unsaturated carboxylic acid moiety .
- Purification is achieved via column chromatography and recrystallization, with structural validation using NMR, ESI-MS, and X-ray diffraction .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Key Techniques :
- Single-crystal X-ray diffraction : Agilent SuperNova Dual diffractometer with Mo Kα radiation (λ = 0.71073 Å), ω-scan data collection, and multi-scan absorption correction. Refinement via SHELXL (R-factor < 0.05) .
- Spectroscopy :
- ESI-MS : Molecular ion [M+H]+ peaks to confirm molecular weight .
- FTIR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Data Tables :
| Crystal Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| a, b, c (Å) | 7.3643, 10.6795, 13.1038 |
| α, β, γ (°) | 91.822, 101.311, 91.792 |
| V (ų) | 1009.31 |
| R-factor | 0.043 |
| Data/Parameter Ratio | 17.2 |
| Source: Adapted from |
Advanced Questions
Q. How can researchers optimize crystal structure refinement parameters when encountering high R-factor values?
- Refinement Strategies :
Disorder Modeling : Use PART and SUMP instructions in SHELXL to resolve disordered atoms (e.g., solvent molecules or flexible substituents) .
TLS Parameterization : Apply thermal motion modeling for rigid groups to reduce overfitting .
Weighting Scheme Adjustment : Optimize where to balance residuals .
Validation Tools : Check for missed symmetry (PLATON’s ADDSYM) or hydrogen bond consistency (Coot’s validation tools) .
Q. What approaches are effective in analyzing hydrogen bonding networks in the crystal lattice?
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s formalism to identify motifs like chains, rings, or intramolecular interactions .
- Software Tools :
- Mercury : Visualize and measure bond distances/angles (e.g., O-H···O ≈ 2.8 Å, angles > 120°) .
- SHELXPRO : Generate hydrogen bond tables with symmetry codes for reproducibility .
- Example Hydrogen Bond Table :
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| O2–H···N1 | 2.76 | 156 | |
| C18–H···O1 | 3.12 | 142 | |
| Hypothetical data based on |
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths)?
- Root Causes :
- Experimental : Thermal motion or disorder inflating bond length uncertainties .
- Computational : Basis set limitations (e.g., B3LYP/6-31G* vs. CCSD(T)) .
- Resolution :
Compare with Allen et al. bond-length norms for similar fragments (e.g., C-Br ≈ 1.90 Å) .
Re-refine using DFT-optimized geometries as restraints in SHELXL .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
